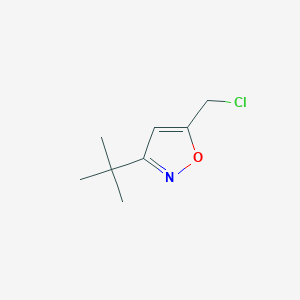
3-Tert-butyl-5-(chloromethyl)isoxazole
Vue d'ensemble
Description
3-Tert-butyl-5-(chloromethyl)isoxazole is a heterocyclic compound featuring an isoxazole ring substituted with a tert-butyl group at the 3-position and a chloromethyl group at the 5-position. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom, and they are known for their diverse biological activities and applications in medicinal chemistry .
Mécanisme D'action
Target of Action
Isoxazoles bind to biological targets based on their chemical diversity .
Biochemical Pathways
Isoxazoles have been synthesized using various novel techniques, including cu (i) or ru (ii) as catalysts for (3 + 2) cycloaddition reaction . The development of alternate metal-free synthetic routes is also being explored .
Result of Action
It has been noted that 3,5-diaryl isoxazole scaffolds have demonstrated effectiveness as anticancer mediators .
Orientations Futures
The future directions in the study of 3-Tert-butyl-5-(chloromethyl)isoxazole and similar compounds involve the development of new eco-friendly synthetic strategies . There is also a focus on the synthesis of new representatives of isoxazoles due to their synthetic availability, special chemical and biological properties, and widespread practical use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-5-(chloromethyl)isoxazole typically involves the cycloaddition of nitrile oxides to alkenes or acetylenes. One common method is the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO₃) at ambient temperature . Another approach involves the use of Cu(I) or Ru(II) catalysts for the (3 + 2) cycloaddition reaction .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity. A notable method involves the use of an inorganic oxidizing system, such as Oxone®–NaCl–Na₂CO₃, to convert aldoximes into nitrile oxides, followed by cycloaddition to 2,3-dichloroprop-1-ene . This method is advantageous due to its low cost, low toxicity, and high stability of the oxidant.
Analyse Des Réactions Chimiques
Types of Reactions
3-Tert-butyl-5-(chloromethyl)isoxazole undergoes various chemical reactions, including:
Substitution Reactions:
Cycloaddition Reactions: The isoxazole ring can undergo (3 + 2) cycloaddition reactions with dipolarophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Catalysts: Cu(I) or Ru(II) catalysts are often employed for cycloaddition reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted isoxazoles .
Applications De Recherche Scientifique
3-Tert-butyl-5-(chloromethyl)isoxazole has a wide range of scientific research applications, including:
Medicinal Chemistry: Isoxazole derivatives are known for their biological activities, such as anticancer, antibacterial, and antiviral properties.
Drug Discovery: The compound is used as a building block in the synthesis of potential drug candidates.
Material Science: Isoxazole derivatives are explored for their potential use in materials with specific electronic or optical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-tert-butyl-5-(chloromethyl)isoxazole include other isoxazole derivatives, such as:
5-(Chloromethyl)isoxazole: Lacks the tert-butyl group, which can affect its biological activity and chemical reactivity.
3,5-Diaryl isoxazoles: These compounds have aryl groups at both the 3- and 5-positions, which can impart different biological properties.
Uniqueness
The presence of the tert-butyl group at the 3-position and the chloromethyl group at the 5-position makes this compound unique. These substituents can influence the compound’s steric and electronic properties, affecting its reactivity and biological activity .
Propriétés
IUPAC Name |
3-tert-butyl-5-(chloromethyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO/c1-8(2,3)7-4-6(5-9)11-10-7/h4H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINYIIJIYSUIET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
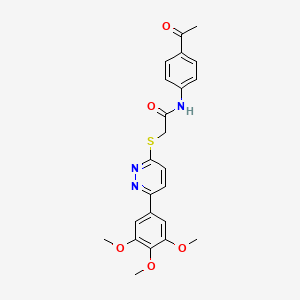
![2-[(9-tert-butyl-1,5-dicyano-2-oxo-3-azaspiro[5.5]undec-4-en-4-yl)thio]-N-cyclohexylacetamide](/img/structure/B2948847.png)
![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)benzamide](/img/structure/B2948848.png)
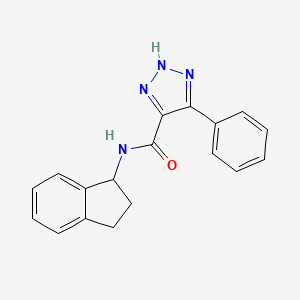
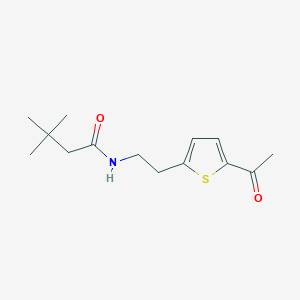
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2948854.png)
![3-(2-fluorobenzyl)-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2948855.png)
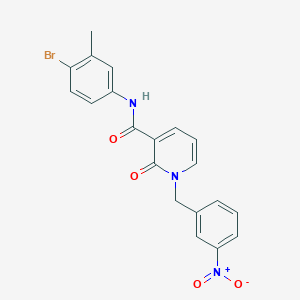
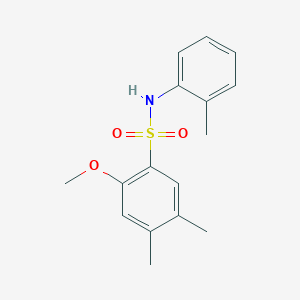
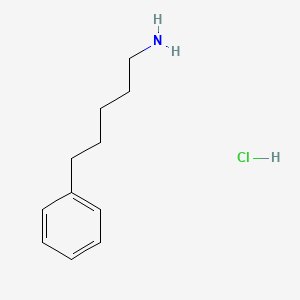

![4-(5-Chloro-2-methoxyphenyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2948867.png)
![4-amino-5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-(propan-2-yl)-1,2-thiazole-3-carboxamide](/img/structure/B2948868.png)
![N-(2-{3,5-DIMETHYL-4-[(4-METHYLPHENYL)SULFANYL]-1H-PYRAZOL-1-YL}-2-OXOETHYL)-4-FLUOROBENZENE-1-SULFONAMIDE](/img/structure/B2948869.png)
